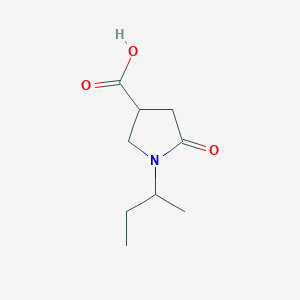

1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the linear formula C9H15NO3 .

Molecular Structure Analysis

The molecular structure of 1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid is represented by the linear formula C9H15NO3 . The molecular weight of this compound is 185.22 .Chemical Reactions Analysis

Specific chemical reactions involving 1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid are not detailed in the available resources .Physical And Chemical Properties Analysis

1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid is a white to yellow solid . It has a molecular weight of 185.22 and its IUPAC name is 1-sec-butyl-5-oxo-3-pyrrolidinecarboxylic acid .Scientific Research Applications

- Researchers have explored the antimicrobial potential of 1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives. Notably, it exhibited structure-dependent antimicrobial effects against Gram-positive pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile .

- The synthesized compounds from this class demonstrated varying strengths of analgesic effects. These findings suggest potential applications in pain management .

- Some derivatives of 1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid were found to possess antihypoxic properties. These effects could be relevant in conditions where oxygen supply is compromised .

- Computational predictions indicate that this compound class may act as GABA-receptor antagonists. Such activity could have implications in neurological research, particularly related to anxiety and epilepsy .

- Another computational prediction suggests that these compounds might inhibit histamine-N-methyl transferase. This enzyme plays a role in histamine metabolism, and inhibition could have therapeutic implications .

- The same computational analysis hints at benzodiazepine receptor antagonism. Benzodiazepines are commonly used in treating anxiety and other neurological disorders, making this finding noteworthy .

Antimicrobial Activity

Analgesic Properties

Antihypoxic Effects

GABA-Receptor Antagonism

Histamine-N-Methyl Transferase Inhibition

Benzodiazepine Receptor Antagonism

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-butan-2-yl-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-6(2)10-5-7(9(12)13)4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAITVSZLBIGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC(CC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Sec-butyl-5-oxopyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)